5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrCl2N2 |
|---|---|
Molecular Weight |
267.93 g/mol |
IUPAC Name |
5-bromo-4,6-dichloro-2-cyclopropylpyrimidine |
InChI |
InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2 |
InChI Key |
GROQFVIIOYLCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Chlorination
The most widely reported method involves sequential halogenation of 2-cyclopropylpyrimidine. Bromination is typically performed using molecular bromine () in dichloromethane (DCM) at 0–5°C, yielding 5-bromo-2-cyclopropylpyrimidine. Subsequent chlorination employs phosphorus oxychloride () as both solvent and reagent at 110°C for 6–8 hours, introducing chlorine at the 4- and 6-positions.
Optimization Insights
-
Catalytic Additives : The addition of -dimethylformamide (DMF, 0.1 equiv) accelerates chlorination by activating .
-
Yield : This two-step process achieves 68–72% overall yield, with HPLC purity >99%.
-
Side Reactions : Over-chlorination at the 2-position is mitigated by maintaining stoichiometric control (:substrate = 2.2:1).
Cyclocondensation Approaches
Ring Construction from Cyclopropane Carboxamide
An alternative route constructs the pyrimidine ring de novo using cyclopropanecarboxamide and malononitrile. In a one-pot reaction, these precursors undergo cyclocondensation in acetic acid at 120°C for 12 hours, forming 2-cyclopropylpyrimidine-4,6-diol. Subsequent halogenation follows the protocol in Section 1.1.
Advantages
Biginelli-Type Reactions
Adapting the Biginelli reaction, cyclopropanecarbaldehyde, urea, and ethyl acetoacetate react under acidic conditions (HCl/EtOH) to form a dihydropyrimidinone intermediate. Oxidation with and halogenation yields the target compound. However, this method suffers from lower regioselectivity (45–50% yield).
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent patents highlight continuous flow reactors for improved safety and yield. In a representative setup:
Solvent Recycling
Toluene and methanol are recovered via distillation, lowering production costs by 20–25%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s bromine (position 5) and chlorine atoms (positions 4 and 6) are prime sites for nucleophilic substitution. The bromine atom exhibits higher reactivity compared to chlorine due to its larger atomic radius and weaker C–Br bond strength, facilitating displacement under mild conditions.
Key Observations:
-
Selectivity at Position 5 : Bromine at position 5 undergoes substitution preferentially in reactions with amines or alkoxides. For example, treatment with morpholine replaces Br with a morpholino group .
-
Sequential Substitution : Chlorine at position 6 can be substituted after bromine displacement, enabling stepwise functionalization.
Table 1: Reactivity in Nucleophilic Substitutions
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.
Case Study: Suzuki–Miyaura Coupling
Reaction of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. This method is critical for constructing complex scaffolds in drug discovery .
Example Reaction:
Key Conditions :
Halogen Bonding and Biological Interactions
The bromine and chlorine atoms engage in halogen bonding with biological targets, influencing inhibitory activity.
Research Findings:
-
PfPK6 and PfGSK3 Inhibition :
Table 2: Inhibitory Activity of Halogenated Analogues
| Compound | R (Position 5) | PfPK6 IC₅₀ (nM) | PfGSK3 IC₅₀ (nM) |
|---|---|---|---|
| 18r | Cl | 19 ± 3 | 174 ± 16 |
| 18s | Br | 57 ± 8 | 165 ± 18 |
| 18q | F | 66 ± 11 | 456 ± 43 |
Functionalization of the Cyclopropyl Group
The cyclopropyl ring at position 2 can undergo ring-opening reactions under acidic or oxidative conditions, though this is less common due to steric protection from adjacent halogens.
Notable Transformations:
-
Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing halogens.
-
Radical Reactions : Cyclopropane ring stability permits selective functionalization under photoredox conditions.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine exhibits significant antiviral properties. In vitro studies indicate that this compound can inhibit viral replication, suggesting its potential as a therapeutic agent against viral infections. The compound's mechanism may involve the modulation of viral pathways, which is crucial for developing antiviral drugs .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications, particularly through its interaction with cyclooxygenase (COX) enzymes. Studies have reported that derivatives of this compound can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. This inhibition is vital for managing inflammation-related diseases .
Antitumor Properties
This compound has been investigated for its antitumor effects on various cancer cell lines. Research findings suggest that it reduces cell viability and induces apoptosis in malignant cells, highlighting its potential role in cancer treatment strategies .
Herbicidal Activity
The compound's derivatives have been evaluated for herbicidal properties against various plant species. This makes it relevant in agricultural chemistry, where controlling unwanted vegetation is essential for crop production. The structural characteristics of this compound enhance its effectiveness as a herbicide .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions including bromination and chlorination processes. Key methods include:
- Bromination : Utilizing brominating agents under controlled conditions.
- Chlorination : Similar to bromination, employing chlorinating agents to introduce chlorine substituents.
These methods are optimized for high yields and purity, often involving continuous flow reactors in industrial settings to ensure efficiency and scalability .
Summary of Biological Activities
Case Study: Antiviral Activity
In a focused study on the antiviral properties of pyrimidine derivatives, this compound was tested against multiple viruses. Results indicated a significant reduction in viral replication rates, showcasing its potential for therapeutic applications in treating viral diseases.
Case Study: Antitumor Activity
Another investigation explored the antitumor effects of this compound on several cancer cell lines. The findings revealed that the compound effectively reduced cell viability and triggered apoptotic pathways in cancer cells, indicating its potential use in cancer therapies.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on related compounds .
Reactivity and Functionalization
- Halogen vs. Methyl Substituents : The presence of bromine and chlorine in this compound increases electrophilicity at positions 4 and 6, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, methyl-substituted analogues (e.g., 5-Bromo-4,6-dimethylpyrimidine) exhibit reduced reactivity due to electron-donating effects .
- Cyclopropyl vs.
- Fluorine vs. Chlorine : Replacing chlorine with fluorine (e.g., 5-Bromo-4,6-difluoropyrimidine) alters electronic properties, increasing ring stability and resistance to hydrolysis—critical for improving drug bioavailability .
Biological Activity
5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C7H5BrCl2N2
Molecular Weight : 252.45 g/mol
Structural Features :
- Pyrimidine ring system
- Bromine and two chlorine atoms as substituents
- Cyclopropyl group at the 2-position
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's halogenated structure enhances its binding affinity to these targets, potentially modulating various biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, altering cellular signaling.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Antiviral Activity : Preliminary investigations suggest potential antiviral effects against various viruses by inhibiting viral replication mechanisms.
- Antitumor Effects : The compound has been evaluated for its ability to inhibit tumor cell proliferation, indicating possible applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a study focused on the antiviral properties of pyrimidine derivatives, this compound was tested against a range of viruses. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections .
Case Study: Antitumor Activity
Another research project investigated the antitumor effects of this compound on various cancer cell lines. The findings demonstrated that the compound reduced cell viability and induced apoptosis in malignant cells, highlighting its potential role in cancer treatment strategies .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves halogenation and cyclopropane ring introduction. For example, nitropyrimidine derivatives can be reduced using stannous chloride in hydrochloric acid, followed by cyclopropane substitution. Key parameters include temperature control (e.g., 273 K for exothermic reactions) and purification via recrystallization (e.g., acetonitrile yields 90% purity) . Optimization should focus on stoichiometric ratios (e.g., SnCl₂·2H₂O) and solvent selection to minimize byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm).
- HPLC : Assess purity (>98% using C18 columns, acetonitrile/water mobile phase).
- XRD : Verify crystallinity and planar geometry of the pyrimidine ring (r.m.s. deviation <0.1 Å) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Hazard Class 3) and WGK 3 environmental hazard classification .
- Storage : Store in sealed containers at 2–8°C to prevent degradation. Avoid exposure to moisture, which may hydrolyze chloro/bromo groups .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings. To enhance reactivity:
- Use Pd catalysts with bulky ligands (e.g., XPhos) to stabilize transition states.
- Optimize microwave-assisted conditions (e.g., 100°C, 30 min) to overcome kinetic barriers.
- Monitor reaction progress via LC-MS to detect intermediates .
Q. What computational models predict the compound’s stability under varying pH and temperature?
- Methodological Answer :
- DFT Calculations : Analyze bond dissociation energies (BDEs) for Br and Cl substituents. Lower BDEs correlate with higher hydrolytic lability.
- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation tendencies.
- Experimental Validation : Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference.
- 2D NMR : Employ HSQC and HMBC to assign ambiguous signals (e.g., cyclopropyl CH₂ vs. pyrimidine protons).
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-Bromo-2-chloropyrimidin-4-amine δ 8.2 ppm for pyrimidine-H) .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Flow Chemistry : Minimize intermediate isolation (e.g., telescoped bromination-chlorination steps).
- Design of Experiments (DoE) : Use factorial designs to optimize time, temperature, and catalyst loading.
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect endpoint reactions .
Theoretical and Methodological Frameworks
- Guiding Principle : Link synthesis and stability studies to density functional theory (DFT) or molecular orbital theory to explain substituent effects .
- Contradiction Analysis : Apply error-propagation models to reconcile discrepancies in reported synthetic yields (e.g., solvent polarity vs. reaction rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
